N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide
Description
The compound N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring. Key structural elements include:
- A 3-cyclobutyl substituent on the triazolopyridazine ring.
- An azetidin-3-yl group linked to the pyridazine moiety.
This compound is hypothesized to target kinases or neurotransmitter receptors due to its triazolopyridazine scaffold, which is prevalent in kinase inhibitors (e.g., GSK-3β, JAK2) and CNS-active agents .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-5-3-6-16(11-15)12-21(29)26(2)18-13-27(14-18)20-10-9-19-23-24-22(28(19)25-20)17-7-4-8-17/h3,5-6,9-11,17-18H,4,7-8,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDUJXMDWFVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide is a complex organic compound recognized for its potential biological activity. Its unique structural features contribute to various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused heterocyclic structure with multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 354.385 Da. The melting point is reported to be around 188–189 °C, indicating its stability at room temperature.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7 |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
| Structural Features | Fused triazole-pyridazine core |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridazine scaffold has been associated with diverse pharmacological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant potency against cancer cell lines. For instance, modifications in the nitrogen substituents can enhance binding affinities to key targets involved in tumor growth regulation .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes such as menin, which is crucial in the context of leukemia treatment. Compounds structurally related to this compound have shown nanomolar inhibition constants (K_i values), suggesting strong biological activity .
- GABA-A Receptor Modulation : Some derivatives have been identified as GABA-A receptor agonists, indicating potential applications in neuropharmacology .
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds within the same chemical family:
- Inhibition of Cell Growth : A study demonstrated that certain derivatives achieved low micromolar IC50 values against specific cancer cell lines, indicating their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituting various functional groups significantly impacts the binding affinity and biological activity of compounds related to this compound .
- Pharmacokinetics and Toxicity : Preliminary assessments suggest that compounds with similar structures demonstrate favorable pharmacokinetic profiles and manageable toxicity levels in vitro, warranting further investigation in vivo.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that are of significant interest in medicinal chemistry. Some of the notable pharmacological properties include:
- Anticancer Activity : Compounds with similar structural motifs have demonstrated anticancer properties, making this compound a candidate for further investigation in oncology.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities against various pathogens.
- Anti-inflammatory and Analgesic Properties : The presence of the azetidine and triazole rings is associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation and pain.
Synthesis and Derivatives
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide involves several steps that can be optimized for yield and purity. Research has shown that variations in the synthetic pathway can lead to different derivatives with enhanced or altered biological activities.
Several studies have investigated the applications of this compound and its derivatives:
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of similar triazole-containing compounds. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of compounds related to this structure. It was found that certain derivatives exhibited potent activity against gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound in , N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (RN: 868968-98-3), shares the triazolopyridazine core but differs in substituents and side chains:
Functional Implications of Structural Differences
Cyclobutyl vs. Pyridinyl Substituent The cyclobutyl group in the target compound enhances steric bulk and may improve binding to hydrophobic kinase pockets (e.g., cyclin-dependent kinases) .
Azetidine vs. The tetrahydrofuran (oxolane) moiety in ’s compound offers flexibility, which may broaden target affinity but reduce metabolic stability .
Acetamide vs. Thioacetamide Side Chain
- The N-methyl-2-(m-tolyl)acetamide side chain in the target compound provides enhanced lipophilicity, favoring blood-brain barrier penetration for CNS applications.
- The thioacetamide in ’s compound introduces a sulfur atom, which may improve redox activity but increase susceptibility to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
